1-Amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-one
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Overview
Description
1-Amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-one is an organic compound that features an imidazole ring, a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, which allows for the formation of disubstituted imidazoles under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors such as glyoxal and ammonia, followed by specific functional group transformations to introduce the desired substituents .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-Amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism by which 1-Amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-one exerts its effects involves interactions with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biochemical pathways. The amino and ketone groups can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity .
Comparison with Similar Compounds
1-(3-Aminopropyl)imidazole: Similar in structure but lacks the ketone group.
1-Methylimidazole: Lacks the amino and ketone functionalities.
2-Amino-4-methylimidazole: Similar but with different substitution patterns.
Uniqueness: 1-Amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-one is unique due to the presence of both amino and ketone groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-amino-3-(1-methylimidazol-2-yl)propan-2-one |
InChI |
InChI=1S/C7H11N3O/c1-10-3-2-9-7(10)4-6(11)5-8/h2-3H,4-5,8H2,1H3 |
InChI Key |
ZDDDODRRWSLELC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CC(=O)CN |
Origin of Product |
United States |
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